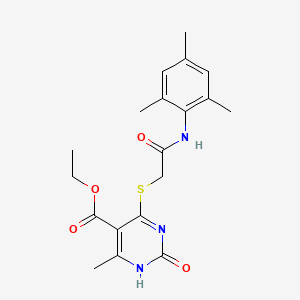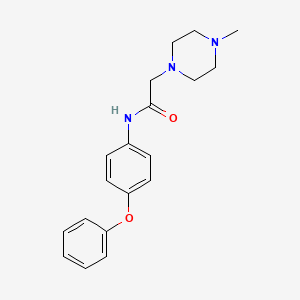![molecular formula C20H22N6O2 B2736193 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide CAS No. 2320821-67-6](/img/structure/B2736193.png)
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) for the synthesis of alicyclic derivatives .Molecular Structure Analysis
The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Medical Applications
Research on compounds structurally related to N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide has primarily focused on the synthesis of novel heterocyclic compounds and evaluation of their biological activities. These studies aim to discover potential therapeutic agents by exploring the structure-activity relationships within this chemical class.
Anti-asthmatic and Respiratory Disease Treatment : Compounds containing the [1,2,4]triazolo[1,5-b]pyridazine moiety, similar in structure to the compound of interest, have shown potent anti-asthmatic activity. Specifically, derivatives synthesized for this purpose demonstrated significant inhibition of platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, highlighting their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Antiproliferative Activities and Cancer Treatment : Novel [1,2,4]triazolo[4,3-a]pyrimidines synthesized through an intramolecular oxidative-cyclization process have been evaluated for antiproliferative activities against various cancer cell lines. These compounds exhibited significant cytotoxicity, suggesting their potential as therapeutic agents in cancer treatment. Specifically, some derivatives showed potent cytotoxic effects against human osteosarcoma and breast cancer cell lines, indicating their potential application in oncology (Kamal et al., 2020).
Antimicrobial and Antifungal Applications : Research has also explored the antimicrobial properties of related compounds, with studies indicating potent antibacterial and antifungal activities. This suggests potential applications in treating microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).
Antioxidant Properties : Some derivatives have been shown to possess significant antioxidant abilities, comparable to or higher than standard antioxidants like ascorbic acid and BHT. This indicates potential utility in therapeutic interventions where oxidative stress is a contributing factor (Shakir et al., 2017).
Wirkmechanismus
The mechanism of action of similar compounds involves apoptosis induction through PARP-1 and EGFR as molecular targets . Compound 8i induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control arresting the cell cycle at the G2/M phase, and its treatment upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulated the Bcl2 level .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-24(20(27)15-5-3-4-6-16(15)28-2)14-11-25(12-14)18-10-9-17-21-22-19(13-7-8-13)26(17)23-18/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWSNPHCDKATCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-bromo-2-hydroxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736112.png)
![methyl 4-methoxy-3-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2736113.png)

![5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2736117.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)pyridazin-3-one](/img/structure/B2736118.png)

![(3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2736120.png)
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2736121.png)



![N-(3-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2736131.png)
